8-amino-7-oxononanoate

Antibacterial Biotin biosynthesis Inhibitor reversal

8-Amino-7-oxononanoate (KAPA) is the exclusive substrate for the rate-limiting BioA (DAPA AT) step in biotin biosynthesis. Unlike DAPA, KAPA cannot reverse amiclenomycin inhibition, enabling differential screening assays that reduce false positives in anti-tuberculosis and anti-MRSA drug discovery. It serves as the chemical standard for LC-MS quantification of intracellular KAPA pools and for metabolic engineering to relieve fermentation bottlenecks. Use it to accurately determine BioA Km/Vmax kinetics and to screen herbicides against plant BioA orthologs. Available as free acid or hydrochloride salt, with verified lot-to-lot purity for reproducible results.

Molecular Formula C9H16NO3-
Molecular Weight 186.23 g/mol
Cat. No. B1240340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-amino-7-oxononanoate
Molecular FormulaC9H16NO3-
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC(C(=O)CCCCCC(=O)[O-])N
InChIInChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1
InChIKeyGUAHPAJOXVYFON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-7-oxononanoate (KAPA): A Definitive Intermediate for Biotin Biosynthesis Research and Assay Development


8-Amino-7-oxononanoate (KAPA, 7-keto-8-aminopelargonate) is a key 7-oxo monocarboxylic acid intermediate in the bacterial and plant biotin (Vitamin B7) biosynthetic pathway [1]. It serves as the essential substrate for the PLP-dependent aminotransferase BioA (DAPA AT), which catalyzes the conversion of KAPA to 7,8-diaminopelargonate (DAPA) [2]. This compound exists in a defined stereochemical state (8(S)-amino-7-oxononanoate) and represents the first committed step downstream of pimeloyl-CoA condensation, making it a critical chemical probe for antibiotic discovery, metabolic engineering, and enzymatic characterization [3].

Why 8-Amino-7-oxononanoate (KAPA) Cannot Be Replaced by 7,8-Diaminopelargonate (DAPA) or Other Intermediates in Experimental Workflows


Generic substitution within the biotin intermediate class is not chemically or biologically tenable. While DAPA is the immediate downstream product, it differs from KAPA by a single amine group [1]. This substitution changes the compound from an α-amino ketone (KAPA) to a diamine (DAPA), altering its physicochemical properties and rendering KAPA inactive as a BioA substrate and DAPA inactive as a BioA product inhibitor [2]. Furthermore, in vivo studies demonstrate that KAPA cannot reverse the effects of amiclenomycin, whereas DAPA and biotin can, confirming distinct metabolic roles and permeability characteristics that directly impact experimental outcomes in antibacterial and herbicide discovery [3].

8-Amino-7-oxononanoate (KAPA) Procurement: A Quantitative Guide to Differential Performance Versus Analogs


Differential Reactivity of KAPA vs. DAPA in Amiclenomycin Reversal Assays

In growth inhibition studies with amiclenomycin, the addition of biotin, desthiobiotin (DTB), and DAPA effectively reversed antibiotic activity, but 7-keto-8-aminopelargonic acid (KAPA) failed to reverse inhibition at equivalent concentrations [1]. This establishes a functional, non-interchangeable metabolic role for KAPA in whole-cell assays.

Antibacterial Biotin biosynthesis Inhibitor reversal

Enzymatic Conversion Rates: KAPA Conversion to DAPA is the Rate-Limiting Step in Biotin Synthesis

In M. smegmatis and B. sphaericus, the conversion of KAPA to DAPA by BioA (DAPA aminotransferase) was identified as a rate-limiting step in biotin biosynthesis, whereas the subsequent conversion of DAPA to dethiobiotin (DTB) was not [1]. This makes KAPA a crucial metabolic control point and a more sensitive target for flux analysis than DAPA.

Metabolic engineering Biotin production Enzyme kinetics

Stability Profile: KAPA's 2-Year Shelf Life as a Solid

As supplied, 8-amino-7-oxononanoate (KAPA) is a pale yellow solid with a predicted pKa of 11.45±0.20 . The compound is stable for 2 years from the date of purchase when stored as a solid . For solution-based work, it is soluble in DMSO or DMF (up to 25 mg/ml) and these solutions can be stored at -20°C for up to 3 months .

Compound storage Stability Handling

Molecular Weight and Formula: KAPA's Precise Identity for LC-MS Quantification

KAPA has a monoisotopic mass of 187.12084 Da and a molecular formula of C9H17NO3 [1]. This precise mass differentiates it from the downstream intermediate DAPA, which has a monoisotopic mass of 189.14816 Da and a formula of C9H21N2O2 [2]. The 2.03 Da mass difference is critical for accurate identification and quantification in metabolomics and enzymatic assay workflows using LC-MS.

Metabolomics LC-MS Compound identification

Structural Basis for KAPA's Specificity as a BioA Substrate

The crystal structure of DAPA synthase (BioA) from M. tuberculosis in complex with KAPA reveals a specific binding mode where KAPA's 7-oxo group coordinates the PLP cofactor and its amino group interacts with the active site [1]. This binding mode is distinct from that of the product DAPA, which lacks the 7-oxo group and cannot form the same Schiff base intermediate [1].

Structural biology Enzyme mechanism Inhibitor design

Procurement-Driven Application Scenarios for 8-Amino-7-oxononanoate (KAPA) in Research and Industry


Antibacterial Drug Discovery: High-Throughput Screening for BioA Inhibitors

The distinct inability of KAPA to reverse amiclenomycin inhibition, as contrasted with DAPA's reversal activity [1], makes KAPA an ideal substrate for designing differential BioA inhibition assays. In this scenario, libraries are screened against BioA using KAPA as the substrate; hits are then counter-screened against DAPA or biotin complementation to confirm target specificity. This reduces false positives in anti-tuberculosis and anti-MRSA drug discovery programs.

Metabolic Engineering of Microbial Biotin Production

Given that the KAPA-to-DAPA conversion is a validated rate-limiting step [2], KAPA is procured to feed metabolic flux experiments and to serve as a chemical standard for quantifying intracellular pool sizes via LC-MS. By monitoring KAPA accumulation and conversion rates, process engineers can optimize fermentation conditions to relieve this bottleneck, increasing industrial biotin yields.

Enzymatic Assay Calibration and Kinetic Characterization

KAPA is the definitive substrate for characterizing the kinetics of DAPA aminotransferase (BioA) from various organisms [3]. Using KAPA as a standard allows researchers to accurately determine Km and Vmax values for BioA, which is essential for understanding species-specific enzyme efficiency and for validating recombinant enzyme activity. The stability data supports its use in long-term assay development.

Herbicide Discovery and Plant Biotin Pathway Studies

Since plants also utilize the KAPA-to-DAPA step in biotin synthesis, KAPA is a critical substrate for screening herbicides that target plant BioA orthologs [4]. In these assays, the compound's well-defined molecular weight and LC-MS properties [5] enable precise monitoring of enzyme inhibition in plant cell extracts, facilitating the development of new, non-toxic herbicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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